3'-Methoxyapiin
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Overview
Description
Graveobioside B is a flavone glycoside predominantly found in celery seeds (Apium graveolens). It is known for its antioxidant and enzymatic inhibitory activities, making it a compound of interest in various scientific fields .
Preparation Methods
Graveobioside B can be extracted from celery seeds using ethanolic extraction methods. The optimal conditions for extracting flavone glycosides involve high-temperature acid hydrolysis . Industrial production methods typically involve the isolation of the compound from plant sources, followed by purification processes to obtain a high-purity product .
Chemical Reactions Analysis
Graveobioside B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Graveobioside B has several scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a natural antioxidant.
Biology: It has been shown to exhibit enzymatic inhibitory activities, making it useful in studying enzyme functions and interactions.
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in treating oxidative stress-related diseases and hyperglycemia.
Industry: It is used in the development of natural health products and supplements .
Mechanism of Action
Graveobioside B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can protect cells from damage. The compound also inhibits specific enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .
Comparison with Similar Compounds
Graveobioside B is similar to other flavone glycosides such as apiin and graveobioside A. it is unique in its specific molecular structure and the particular enzymatic inhibitory activities it exhibits. Other similar compounds include apigenin, luteolin, and chrysoeriol, which also possess antioxidant properties but differ in their specific biological activities and molecular targets .
Properties
CAS No. |
33579-63-4 |
---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,19,21-26,28-31,33-36H,8-10H2,1H3 |
InChI Key |
GYQQQCVFOLKXGH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |
melting_point |
214 - 216 °C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
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